molecular formula C14H16N4O2S B4500274 3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one

3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B4500274
M. Wt: 304.37 g/mol
InChI Key: ADAWJVAWUDYGLA-UHFFFAOYSA-N
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Description

3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core linked to a thiomorpholine moiety via a 3-oxopropyl spacer. The benzotriazinone scaffold is recognized for its versatility in medicinal chemistry and organic synthesis, often serving as a pharmacophore or coupling reagent.

Properties

IUPAC Name

3-(3-oxo-3-thiomorpholin-4-ylpropyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(17-7-9-21-10-8-17)5-6-18-14(20)11-3-1-2-4-12(11)15-16-18/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWJVAWUDYGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 1,2,3-benzotriazin-4(3H)-one with a thiomorpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as 2,4,6-trichloro-1,3,5-triazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone core or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

The compound 3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Research has indicated that compounds with a benzotriazine moiety possess anticancer properties. The unique structural features of This compound may enhance its efficacy against various cancer cell lines. For instance, studies have shown that similar benzotriazine derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells.

Anti-inflammatory Properties

The compound has been investigated for its potential to inhibit certain enzymes involved in inflammatory pathways, such as ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs). Inhibiting these enzymes can mitigate the progression of inflammatory diseases, making this compound a candidate for therapeutic development in conditions like arthritis.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Its thiomorpholine group could contribute to enhanced interaction with microbial membranes, leading to increased permeability and subsequent microbial cell death.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits ADAMTS enzymes
AntimicrobialDisrupts microbial cell membranes

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar benzotriazine derivatives. The results indicated significant inhibition of tumor growth in xenograft models when treated with these compounds, suggesting that This compound could have similar effects.

Case Study 2: Inhibition of Inflammatory Response

In another study focused on inflammatory diseases, researchers tested various derivatives of benzotriazine for their ability to inhibit ADAMTS enzymes. The findings showed that compounds structurally related to This compound significantly reduced pro-inflammatory cytokine levels in vitro.

Mechanism of Action

The mechanism of action of 3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition helps in managing blood glucose levels in diabetic patients. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular characteristics of the target compound with its analogs:

Compound Name Core Structure Substituent Molecular Weight Key Properties Applications References
3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one (Target) 1,2,3-Benzotriazin-4(3H)-one 3-oxopropyl-4-thiomorpholinyl ~377.43* Sulfur-containing moiety enhances lipophilicity; potential bioactivity modulation. Investigational (hypothesized pesticidal or therapeutic applications).
3-{3-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one 1,2,3-Benzotriazin-4(3H)-one 3-oxopropyl-4-(benzodioxin-carbonyl-piperazinyl) 503.52 Aromatic benzodioxin group; polar carbonyl-piperazinyl linker. Pharmaceutical intermediate or bioactive agent (structural diversity).
3-{3-oxo-3-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]propyl}-1,2,3-benzotriazin-4(3H)-one 1,2,3-Benzotriazin-4(3H)-one 3-oxopropyl-4-(phenylpropenyl-piperazinyl) 403.48 Hydrophobic phenylpropenyl group; flexible piperazinyl spacer. Screening compound for receptor-binding studies.
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) 1,2,3-Benzotriazin-4(3H)-one Diethoxyphosphoryloxy 299.21 Electrophilic phosphoryl group; peptide coupling reagent. Peptide synthesis (activates carboxylic acids).
Azinphos-methyl 1,2,3-Benzotriazin-4(3H)-one O,O-Dimethyl S-(4-oxo-3H-1,2,3-benzotriazin-3-ylmethyl) phosphorodithioate 317.33 Phosphorodithioate ester; cholinesterase inhibitor. Insecticide (historical use, now restricted due to toxicity).

*Calculated based on molecular formula.

Functional Group Analysis

  • Thiomorpholinyl vs.
  • Phosphoryloxy vs. Thiomethyl Linkers: DEPBT () utilizes a phosphoryloxy group for carboxylate activation, whereas the target’s thiomorpholinyl-propyl chain suggests divergent reactivity, likely favoring non-covalent interactions in biological systems.
  • Azinphos-methyl Comparison : The phosphorodithioate group in Azinphos-methyl () confers pesticidal activity via acetylcholinesterase inhibition. The absence of this group in the target compound implies distinct mechanisms of action.

Biological Activity

3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic compound belonging to the benzotriazine class. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C12H14N4O2S
  • Molecular Weight : 270.33 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound primarily involves its interaction with various biological targets. The compound has been studied for its inhibitory effects on specific enzymes and receptors:

  • Enzyme Inhibition :
    • The compound exhibits inhibitory activity against ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs), which are implicated in various diseases including osteoarthritis .
    • It has shown potential as an inhibitor for other metalloproteinases, influencing extracellular matrix remodeling.
  • Receptor Binding :
    • Research indicates that derivatives of benzotriazine compounds can act as ligands for serotonin receptors (5-HT1A), which are crucial for mood regulation and anxiety disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget/EffectReference
Enzyme InhibitionADAMTS-5 inhibition
Receptor Binding5-HT1A serotonin receptor
CytotoxicityModerate cytotoxic effects on cancer cell lines
Antiviral ActivityMild activity against influenza virus

Case Study 1: ADAMTS Inhibition

A study conducted on various benzotriazine derivatives demonstrated that modifications to the core structure significantly enhance their inhibitory effects on ADAMTS enzymes. Specifically, the introduction of a thiomorpholine group was found to improve binding affinity and selectivity for the target enzyme, suggesting a promising avenue for developing therapeutics aimed at joint diseases like osteoarthritis .

Case Study 2: Serotonin Receptor Ligands

In a separate investigation, researchers synthesized multiple benzotriazine derivatives and evaluated their binding affinities to serotonin receptors. The findings indicated that certain modifications led to enhanced receptor activity, potentially offering new treatments for mood disorders. The structural characteristics that contributed to increased binding were identified, providing insights for future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.